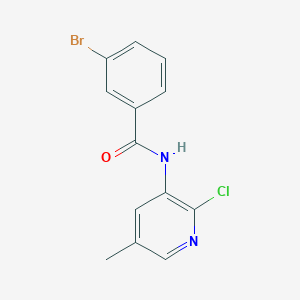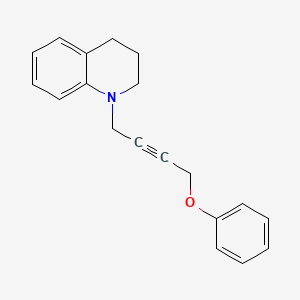
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of propargylamines This compound is characterized by the presence of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multicomponent reactions. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction involves the coupling of an alkyne, an amine, and an aldehyde in the presence of a catalyst. For instance, nanostructured Ag/TiO2 and Pt/TiO2 catalysts have been used to promote the synthesis of silyl-protected and functionalized propargylamine derivatives under microwave conditions using water as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkenes or alkanes.
科学的研究の応用
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s unique properties can be leveraged in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The phenoxy and butynyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
1-(4-Phenoxy-2-butyn-1-yl)piperidine: Shares the phenoxy and butynyl groups but has a piperidine ring instead of a tetrahydroquinoline moiety.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group and a benzonitrile moiety.
Uniqueness
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
112276-18-3 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
1-(4-phenoxybut-2-ynyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H19NO/c1-2-11-18(12-3-1)21-16-7-6-14-20-15-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13H,8,10,14-16H2 |
InChIキー |
UVDAXMOKPWLJDF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)CC#CCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

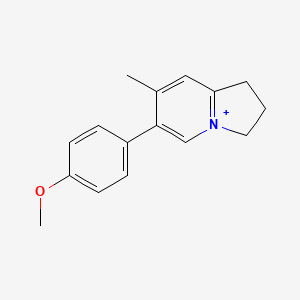
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
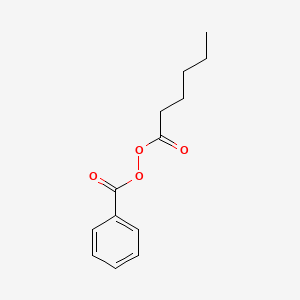
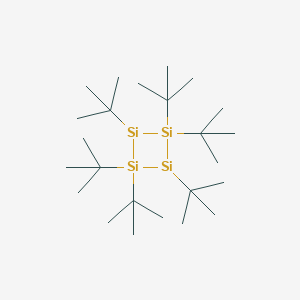
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
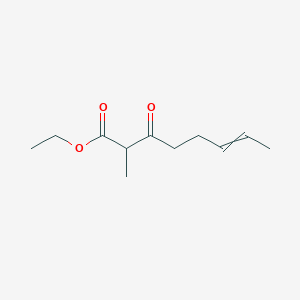
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
